2,6-Dichloro-1,8-naphthyridine

Vue d'ensemble

Description

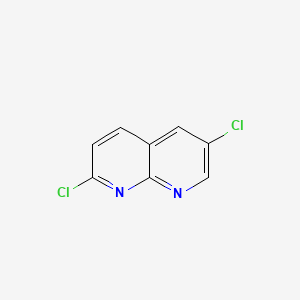

2,6-Dichloro-1,8-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of two chlorine atoms at the 2 and 6 positions on the naphthyridine ring. Naphthyridines are known for their diverse biological activities and photochemical properties, making them valuable in various fields such as medicinal chemistry and materials science .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-1,8-naphthyridine can be achieved through several methods. One common approach involves the cobalt-catalyzed cross-coupling of halogenated naphthyridines with magnesium and zinc organometallics. For instance, the reaction of 3,6-dichloro-1,8-dimethyl-2,7-naphthyridine with 2-phenylethylmagnesium bromide in the presence of cobalt chloride (CoCl2) as a catalyst yields the desired product . Another method involves the use of multicomponent reactions, such as the reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

2,6-Dichloro-1,8-naphthyridine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.

Cross-Coupling Reactions: The compound can participate in cross-coupling reactions with organometallic reagents to form polyfunctional naphthyridines.

Common Reagents and Conditions

Common reagents used in these reactions include alkyl- and arylmagnesium halides, arylzinc halides, and various catalysts such as cobalt chloride and iron catalysts . Reaction conditions typically involve the use of solvents like tetrahydrofuran (THF) and the addition of ligands to enhance the reaction efficiency.

Major Products Formed

Major products formed from these reactions include monoalkylated and polyfunctional naphthyridines, which can exhibit unique photochemical and biological properties .

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial and Anticancer Activities

The compound has been investigated for its potential as an antimicrobial agent. Studies have shown that derivatives of 1,8-naphthyridine can enhance the activity of existing antibiotics against multi-resistant bacterial strains. For instance, when combined with fluoroquinolones like norfloxacin and ofloxacin, 2,6-dichloro-1,8-naphthyridine derivatives demonstrated a synergistic effect that significantly reduced the minimum inhibitory concentrations (MICs) required for effective bacterial inhibition .

In terms of anticancer properties, this compound has shown promise in inhibiting specific enzymes and receptors involved in cancer pathways. It has been linked to the modulation of biological pathways that could lead to the development of new therapeutic agents for treating various cancers.

Materials Science

Light-Emitting Diodes and Solar Cells

In materials science, this compound is utilized in the fabrication of light-emitting diodes (LEDs) and dye-sensitized solar cells (DSSCs). The incorporation of this compound into the structure of LEDs enhances their performance and efficiency. Similarly, its application as a dye in DSSCs improves solar energy conversion efficiency.

Coordination Chemistry

Ligand Properties

As a ligand in coordination chemistry, this compound can form complexes with various metal centers. These complexes often exhibit unique properties that can be exploited for different applications, including catalysis and material synthesis.

Analytical Chemistry

Molecular Sensors

The compound is also used in the design of molecular sensors. By integrating this compound into sensor frameworks, researchers have improved the sensitivity and selectivity of these analytical devices. This application is crucial for detecting specific biological or chemical targets with high precision.

Case Study 1: Antibiotic Enhancement

In a study published in December 2021, researchers evaluated the modulatory effects of 1,8-naphthyridine derivatives on fluoroquinolone antibiotics. The results indicated significant reductions in MICs against resistant strains of Staphylococcus aureus and Escherichia coli, showcasing the potential of combining these compounds for enhanced antibiotic therapy .

Case Study 2: Anticancer Activity

Research highlighted the cytotoxic effects of certain 1,8-naphthyridine derivatives against human cancer cell lines. For example, compounds derived from this scaffold exhibited activity comparable to doxorubicin against multiple cancer types. This study emphasizes the need for further exploration into the mechanisms behind these effects to optimize therapeutic applications .

Summary Table of Applications

| Field | Application | Outcome |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | Enhanced activity against multi-resistant bacteria |

| Anticancer agents | Inhibition of cancer-related enzymes | |

| Materials Science | Light-emitting diodes | Improved performance and efficiency |

| Dye-sensitized solar cells | Increased solar energy conversion efficiency | |

| Coordination Chemistry | Ligand for metal complexes | Unique properties for catalysis and material synthesis |

| Analytical Chemistry | Molecular sensors | Enhanced sensitivity and selectivity |

Mécanisme D'action

The mechanism of action of 2,6-Dichloro-1,8-naphthyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific enzymes by binding to their active sites, thereby affecting various biochemical pathways. Additionally, its photochemical properties enable it to participate in light-induced reactions, making it useful in photodynamic therapy .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to 2,6-Dichloro-1,8-naphthyridine include:

1,5-Naphthyridines: These compounds have nitrogen atoms at the 1 and 5 positions and exhibit similar biological activities.

1,6-Naphthyridines: These compounds have nitrogen atoms at the 1 and 6 positions and are known for their anticancer and antiviral properties.

2,7-Dichloro-1,8-naphthyridine: This compound has chlorine atoms at the 2 and 7 positions and shares similar reactivity and applications.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial applications.

Activité Biologique

2,6-Dichloro-1,8-naphthyridine is a synthetic compound that belongs to the naphthyridine family, known for its diverse biological activities. This article synthesizes current research findings on the biological activity of this compound, focusing on its antibacterial, anti-inflammatory, and antitumor properties.

Overview of Biological Activities

Research indicates that 1,8-naphthyridine derivatives, including this compound, exhibit a range of biological activities:

- Antibacterial : These compounds have shown effectiveness against various bacterial strains, including multi-resistant strains.

- Antitumor : Some derivatives have demonstrated cytotoxic effects against cancer cell lines.

- Anti-inflammatory : They also possess anti-inflammatory properties that may contribute to their therapeutic potential.

Antibacterial Activity

The antibacterial activity of this compound has been extensively studied. One significant finding is its ability to enhance the activity of existing antibiotics. In a study examining the combination of 1,8-naphthyridine derivatives with fluoroquinolones (like norfloxacin and lomefloxacin), it was found that these combinations significantly reduced the minimum inhibitory concentrations (MICs) against resistant strains of E. coli and S. aureus .

Table 1: Antibacterial Efficacy of this compound

| Bacterial Strain | MIC (µg/mL) Without this compound | MIC (µg/mL) With this compound |

|---|---|---|

| E. coli | 32 | 4 |

| S. aureus | 16 | 2 |

This synergistic effect suggests that this compound may act by inhibiting bacterial topoisomerases or other critical enzymes involved in bacterial DNA replication .

Antitumor Activity

The antitumor potential of this compound has been highlighted in various studies. For instance, derivatives have been shown to induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and cell cycle arrest at the G2/M phase .

Case Study: Cytotoxic Effects on Cancer Cell Lines

A study evaluating the cytotoxicity of various naphthyridine derivatives reported significant activity against human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). The IC50 values for these compounds were notably lower than those for conventional chemotherapeutics like cisplatin .

Anti-inflammatory Properties

In addition to antimicrobial and antitumor activities, this compound exhibits anti-inflammatory effects. Research has indicated that certain derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests potential therapeutic applications in treating inflammatory diseases .

Propriétés

IUPAC Name |

2,6-dichloro-1,8-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2/c9-6-3-5-1-2-7(10)12-8(5)11-4-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHTSXPVKNKHVDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=NC=C(C=C21)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30716728 | |

| Record name | 2,6-Dichloro-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30716728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260898-43-8 | |

| Record name | 2,6-Dichloro-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30716728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.